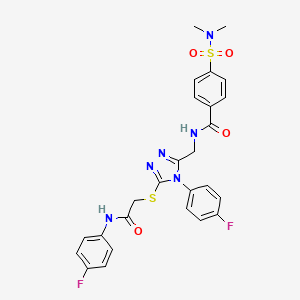

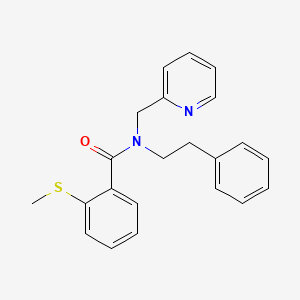

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

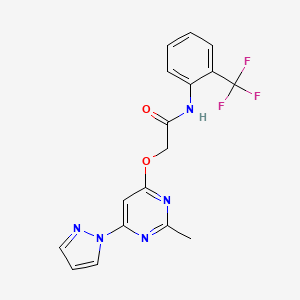

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one is a chemical compound that belongs to the class of phenylpropanoids. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Applications De Recherche Scientifique

Antibacterial Activity

Compounds containing pyrrolidinyl and bromopyridinyl groups have shown promise in antimicrobial studies. For instance, novel 4-pyrrolidin-3-cyanopyridine derivatives synthesized from similar brominated pyridine compounds have demonstrated significant antibacterial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values indicating potential effectiveness in combating bacterial infections (Bogdanowicz et al., 2013).

Organic Synthesis and Chemical Reactions

The presence of bromo and chloro substituents in the structure suggests utility in organic synthesis, particularly in cross-coupling reactions. The reactivity of such halogenated compounds allows for the formation of complex organic structures, potentially serving as intermediates in the synthesis of pharmacologically active molecules or materials with unique properties. For example, the study on pyridine radicals demonstrates the feasibility of cyclopentannulation of pyridine via the 3-pyridyl radical, highlighting the synthetic versatility of bromopyridines (Jones et al., 2000).

Catalysis and Material Science

Compounds featuring bromopyridinyl functionalities can be utilized in catalytic processes and material science. Their structural characteristics enable the formation of complexes with metals, which can serve as catalysts in various chemical transformations or as components in electronic and photonic materials. Research on rhenium(I) complexes, for example, has explored their application in DNA interaction studies and cytotoxicity, indicating the potential of similar structures in medicinal chemistry and material science (Varma et al., 2020).

Pharmacological Research

Although direct pharmacological applications of "1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one" were not identified, the structural motifs suggest potential in drug development. Halogenated pyridines and pyrrolidine derivatives are common in drug molecules, contributing to their binding affinity, selectivity, and metabolic stability. Studies on related compounds, like pyridine derivatives with antimicrobial activity, provide a basis for exploring the pharmacological potential of similar structures (Egawa et al., 1984).

Propriétés

IUPAC Name |

1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrClN2O2/c19-16-5-2-9-21-18(16)24-15-8-10-22(12-15)17(23)7-6-13-3-1-4-14(20)11-13/h1-5,9,11,15H,6-8,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHYUPATYXNTKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-chlorophenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2864531.png)

![N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2864541.png)

![3-[1,1'-biphenyl]-4-yl-3-oxopropanal O-methyloxime](/img/structure/B2864546.png)

![1-(2,3-Dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2864547.png)

![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate](/img/structure/B2864548.png)